molecular formula C17H15ClN2O2 B1513794 3-Oxo-4,5-dihydro-4-methyl temazepam CAS No. 93329-92-1

3-Oxo-4,5-dihydro-4-methyl temazepam

Cat. No.: B1513794
CAS No.: 93329-92-1
M. Wt: 314.8 g/mol
InChI Key: WKJQSJGQLLOTCI-UHFFFAOYSA-N
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Description

3-Oxo-4,5-dihydro-4-methyl temazepam is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Oral Anticancer Drug Development

S-1, a novel oral anticancer drug, comprises a combination of tegafur (FT), gimestat (CDHP), and otastat potassium (Oxo), showcasing the potential of complex drug formulations in enhancing the efficacy and tolerability of chemotherapeutic agents. This study highlights the importance of biochemical modulation in drug design, particularly in improving tumor-selective toxicity and managing adverse reactions, which could be relevant for the development or study of compounds like 3-Oxo-4,5-dihydro-4-methyl temazepam in oncology research (Sakata et al., 1998).

Neuropharmacology and Psychiatric Disorders

Research on MDMA (3,4-methylenedioxymethamphetamine) offers insights into the interactions between serotonergic and dopaminergic systems and their implications for social behavior and psychiatric disorders. This area of study could be relevant for understanding the neuropharmacological profile of related compounds, including this compound, in the context of their potential effects on mood, social behavior, and the treatment of psychiatric conditions (Thompson et al., 2007).

Drug Metabolism and Pharmacokinetics

The study of the metabolism and pharmacokinetics of closely related compounds, such as diazepam and its derivatives, provides valuable information on how these compounds are processed in the body. This knowledge is crucial for understanding the safety, efficacy, and potential therapeutic applications of new compounds like this compound (Seddon et al., 1989).

Environmental Impact and Biodegradation

The transformation and biodegradation of pharmaceuticals, including anticonvulsants like carbamazepine and oxcarbazepine, in wastewater treatment processes are crucial for assessing the environmental impact of these compounds. Such studies could inform the environmental risk assessment of related compounds, including this compound, and guide the development of strategies to mitigate their environmental footprint (Kaiser et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-Oxo-4,5-dihydro-4-methyl temazepam is likely to be similar to that of other benzodiazepines, which act as gamma-aminobutyric acid (GABA) modulators . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound, like many other similar and related benzodiazepines, acts as a GABA modulator . It binds to benzodiazepine receptors, which increases the affinity of GABA for GABA receptors . This results in enhanced inhibitory effects of GABA on neuronal excitability, leading to sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .

Biochemical Pathways

By enhancing the effects of GABA, it may affect various neural circuits and pathways involved in mood regulation, anxiety, sleep, and muscle tone .

Pharmacokinetics

Like other benzodiazepines, it is likely to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely to include increased inhibitory neurotransmission due to enhanced GABAergic activity. This can result in decreased neuronal excitability, leading to effects such as sedation, hypnosis, muscle relaxation, and reduced anxiety .

Properties

IUPAC Name

7-chloro-1,4-dimethyl-5-phenyl-5H-1,4-benzodiazepine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-19-14-9-8-12(18)10-13(14)15(11-6-4-3-5-7-11)20(2)17(22)16(19)21/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJQSJGQLLOTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C=CC(=C2)Cl)N(C(=O)C1=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93329-92-1
Record name 3-Oxo-4,5-dihydro-4-methyl temazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093329921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-OXO-4,5-DIHYDRO-4-METHYL TEMAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AFC80AP6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.